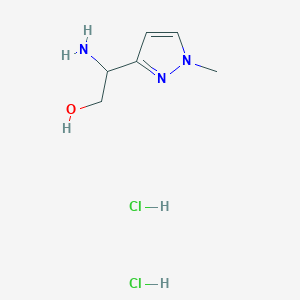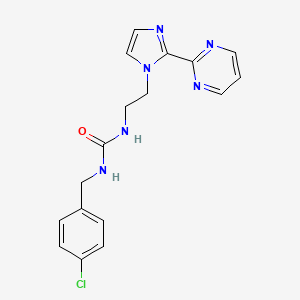
2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, also known as FITB, is a novel compound that has gained attention in the scientific community for its potential applications in drug discovery and development. FITB belongs to the class of isoquinoline derivatives, which have been shown to possess various pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. In
Scientific Research Applications
Synthesis and Reactivity
- Fluorinated Heterocycles Synthesis : Research on fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries, involves the synthesis of fluorinated isoquinolones and pyridinones via rhodium(III)-catalyzed C-H activation. These compounds have shown potential in diverse synthetic applications, highlighting the importance of fluorinated compounds in drug discovery and development (Jia-Qiang Wu et al., 2017).
- Cobalt-Catalyzed C-H Activation : A study on the C-H activation/annulation reaction of benzamides with fluoroalkylated alkynes presents a pathway to 3- and 4-fluoroalkylated isoquinolinones, showcasing the versatility of cobalt catalysis in constructing fluorinated heterocyclic compounds (Tatsuya Kumon et al., 2021).
Application in Chemical Biology and Medicinal Chemistry
- Antimicrobial Agents : Novel fluorine-containing quinazolinones and thiazolidinones were synthesized and evaluated for their antimicrobial activity, demonstrating significant potential as new antimicrobial agents. This underscores the critical role of fluorinated compounds in developing new treatments for bacterial and fungal infections (N. Desai et al., 2013).
- Fluorescent Chemosensors : The development of fluorescent chemosensors based on 1,8-naphthalimide derivatives for detecting cobalt(II) ions in living cells illustrates the application of fluorinated compounds in bioimaging and environmental monitoring. These chemosensors provide a sensitive and selective method for the detection of metal ions, highlighting the interplay between fluorinated molecules and sensor technology (Yulong Liu et al., 2019).
Applications in Materials Science
- Organic Light-Emitting Diodes (OLEDs) : Research into red-emissive D–π–A-structured fluorophores, incorporating 1,8-naphthalimide as the acceptor subunit, showcases the application of fluorinated compounds in OLEDs. These materials offer promising characteristics for standard-red OLED applications, demonstrating the critical role of fluorinated compounds in advancing electronic and photonic materials (Shuai Luo et al., 2015).
properties
IUPAC Name |
2-fluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13(2)20(25)23-10-9-14-7-8-16(11-15(14)12-23)22-19(24)17-5-3-4-6-18(17)21/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSCPQAEAIZJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2461505.png)
![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2461508.png)
![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/no-structure.png)

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2461512.png)

![2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2461521.png)

